1-Iodo-4-propoxybenzene
Overview
Description
1-Iodo-4-propoxybenzene is an organic compound with the molecular formula C₉H₁₁IO. It is a derivative of benzene, where an iodine atom is substituted at the para position relative to a propoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Iodo-4-propoxybenzene can be synthesized through several methods. One common approach involves the iodination of 4-propoxybenzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction typically occurs under mild conditions, with the temperature maintained around room temperature to 50°C .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 1-Iodo-4-propoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide ions, amines, or thiols, leading to the formation of different substituted benzene derivatives.
Oxidation Reactions: The propoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.
Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Sodium hydroxide, ammonia, or thiols in polar solvents like ethanol or water.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed:
- Substituted benzene derivatives (e.g., 4-propoxyphenol, 4-propoxybenzoic acid).
- Aldehydes and carboxylic acids from oxidation.
- Benzene derivatives from reduction .
Scientific Research Applications
1-Iodo-4-propoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a radiolabeling agent for imaging studies.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-Iodo-4-propoxybenzene depends on its specific application. In chemical reactions, the iodine atom serves as a leaving group, facilitating nucleophilic substitution reactions. In biological systems, it may interact with enzymes or receptors, affecting their function and activity. The propoxy group can influence the compound’s solubility and reactivity .
Comparison with Similar Compounds
1-Iodo-4-methoxybenzene: Similar structure but with a methoxy group instead of a propoxy group.
1-Iodo-4-ethoxybenzene: Similar structure but with an ethoxy group instead of a propoxy group.
1-Iodo-4-butoxybenzene: Similar structure but with a butoxy group instead of a propoxy group.
Uniqueness: 1-Iodo-4-propoxybenzene is unique due to the specific length and properties of the propoxy group, which can influence its reactivity and interactions in chemical and biological systems. The propoxy group provides a balance between hydrophobicity and hydrophilicity, making it suitable for various applications .
Properties
IUPAC Name |
1-iodo-4-propoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11IO/c1-2-7-11-9-5-3-8(10)4-6-9/h3-6H,2,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQJCFYZXZYFGLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11IO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60535464 | |
Record name | 1-Iodo-4-propoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60535464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95306-89-1 | |
Record name | 1-Iodo-4-propoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60535464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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